molecular formula C12H16N2O4S B2526349 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide CAS No. 941932-71-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

Cat. No. B2526349
CAS RN: 941932-71-4
M. Wt: 284.33
InChI Key: AURXCUAYVYSULJ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide, also known as CDDO-MA, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent antioxidant and anti-inflammatory agent that has shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide and its derivatives have been extensively studied for their antimicrobial and antibacterial activities. These compounds exhibit significant inhibitory effects against various clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, among others. The presence of the 1,1-dioxidoisothiazolidinyl moiety contributes to their potent action against these bacteria, indicating their potential application in treating bacterial infections resistant to conventional antibiotics (Zurenko et al., 1996).

Antioxidant Properties

Compounds containing the this compound structure have been shown to possess antioxidant activities. These activities are crucial in mitigating oxidative stress, which is linked to various chronic diseases including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant properties of these compounds were assessed using different radical scavenging methods, demonstrating their potential as therapeutic agents in oxidative stress-related conditions (Kadhum et al., 2011).

Synthesis of Novel Derivatives for Therapeutic Applications

The synthesis of novel derivatives incorporating the this compound scaffold has led to the discovery of compounds with enhanced anti-inflammatory, analgesic, and COX-2 inhibitory activities. These derivatives have shown significant potential in the development of new therapeutic agents for the treatment of inflammation and pain, with some compounds demonstrating high inhibitory activity and selectivity towards COX-2, indicating their potential as safer alternatives to non-selective NSAIDs (Abu‐Hashem et al., 2020).

Development of Beta-lactam Antibiotics

Research into the synthesis of beta-lactam antibiotics has utilized intermediates related to this compound. These efforts have aimed at developing new antibiotics to address the growing problem of antibiotic resistance. The synthesis of key intermediates for beta-lactam antibiotics highlights the potential application of these compounds in the pharmaceutical industry, contributing to the development of new drugs to combat resistant bacterial infections (Cainelli et al., 1998).

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .

Mode of Action

This inhibition could prevent the phosphorylation of downstream targets, disrupting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . By preventing the activation of CDK2, the compound can halt the transition from G1 to S phase, effectively stopping cell division . This can have downstream effects on tissue growth and development .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the bioavailability of the compound .

Result of Action

The molecular effect of this compound’s action is the inhibition of CDK2, which leads to a halt in cell division . On a cellular level, this could result in a decrease in tissue growth and potentially the shrinkage of tumors in cancerous cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature could denature the compound, reducing its effectiveness . Additionally, the presence of other molecules could compete with the compound for binding sites, potentially reducing its efficacy .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-9(15)13-11-8-10(4-5-12(11)18-2)14-6-3-7-19(14,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURXCUAYVYSULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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